![molecular formula C56H56 B14688861 Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene CAS No. 24386-11-6](/img/structure/B14688861.png)
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacyclo[44311~4,8~1~11,15~1~18,22~1~25,29~1~32,36~1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene is a complex organic compound characterized by its unique polycyclic structure This compound is notable for its extensive conjugated system, which imparts significant stability and unique chemical properties
Méthodes De Préparation
The synthesis of Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene typically involves multi-step organic synthesis techniques. The synthetic routes often include cyclization reactions, Friedel-Crafts alkylation, and various condensation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired product with high purity.
Analyse Des Réactions Chimiques
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like halogens (e.g., bromine) or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives and functionalized polycyclic compounds.
Applications De Recherche Scientifique
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene has several scientific research applications:
Chemistry: It serves as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene involves its interaction with molecular targets through its extensive conjugated system. This allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include modulation of electronic properties, influencing charge transport, and affecting the stability of molecular assemblies.
Comparaison Avec Des Composés Similaires
Similar compounds to Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene include other polycyclic aromatic hydrocarbons such as:
- Naphthalene
- Anthracene
- Phenanthrene
- Pyrene
- Coronene
These compounds share similar structural features but differ in the number of fused rings and the extent of conjugation, which influences their chemical properties and applications. This compound is unique due to its highly complex structure and extensive conjugation, making it a valuable compound for advanced research in materials science and organic chemistry.
Propriétés
Numéro CAS |
24386-11-6 |
|---|---|
Formule moléculaire |
C56H56 |
Poids moléculaire |
729.0 g/mol |
Nom IUPAC |
octacyclo[44.3.1.14,8.111,15.118,22.125,29.132,36.139,43]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25,27,29(53),32,34,36(52),39,41,43(51),46,48-henicosaene |
InChI |
InChI=1S/C56H56/c1-8-43-22-24-45-10-2-12-47(37-45)26-28-49-14-4-16-51(39-49)30-32-53-18-6-20-55(41-53)34-35-56-21-7-19-54(42-56)33-31-52-17-5-15-50(40-52)29-27-48-13-3-11-46(38-48)25-23-44(9-1)36-43/h1-21,36-42H,22-35H2 |
Clé InChI |
WCFJEULICWVQKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=CC=C2)CCC3=CC(=CC=C3)CCC4=CC(=CC=C4)CCC5=CC=CC(=C5)CCC6=CC=CC(=C6)CCC7=CC=CC(=C7)CCC8=CC=CC1=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


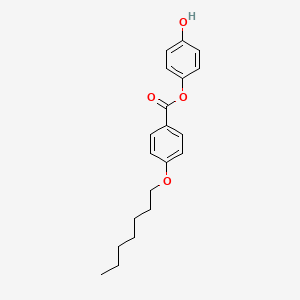

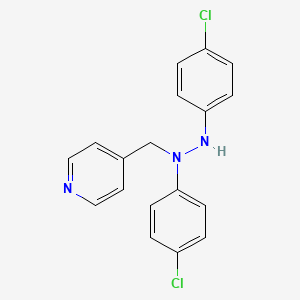


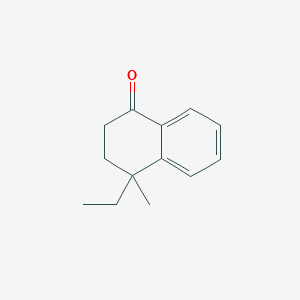
![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
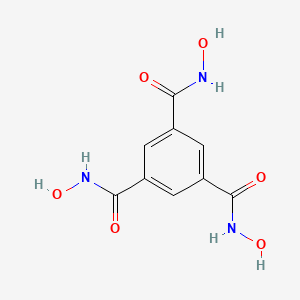

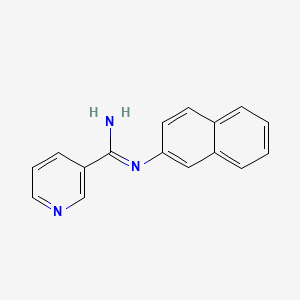
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)
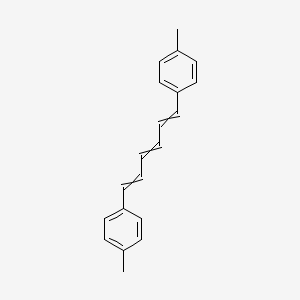
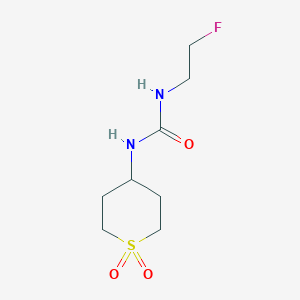
![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)
